Bienvenue dans la boutique en ligne BenchChem!

PE859

tau aggregation amyloid-beta aggregation Alzheimer's disease

PE859 (GT863) is an optimized curcumin-derived dual tau/Aβ aggregation inhibitor engineered to overcome curcumin's poor oral bioavailability. With documented BBB penetration (brain concentration 1.428 µg/g), validated in vivo efficacy in JNPL3 P301L tau transgenic and SAMP8 models, and prion disease model activity (217% incubation period prolongation in RML-infected Tga20 mice), PE859 enables confident attribution of experimental outcomes to target engagement. Unlike unoptimized curcumin or fragmented single-target approaches, this single compound offers simultaneous dual-pathway inhibition (tau IC50=0.66 µM; Aβ IC50=1.2 µM), reducing experimental variables. Select PE859 for studies where pharmacokinetic certainty is non-negotiable.

Molecular Formula C28H24N4O2
Molecular Weight 448.526
CAS No. 1402727-29-0
Cat. No. B609887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePE859
CAS1402727-29-0
SynonymsPE859;  PE-859;  PE 859.
Molecular FormulaC28H24N4O2
Molecular Weight448.526
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)OCC2=CC=CC=N2)C=CC3=CC(=NN3)C=CC4=CC5=C(C=C4)C=CN5
InChIInChI=1S/C28H24N4O2/c1-33-28-18-26(34-19-25-4-2-3-14-29-25)12-9-22(28)8-11-24-17-23(31-32-24)10-6-20-5-7-21-13-15-30-27(21)16-20/h2-18,30H,19H2,1H3,(H,31,32)/b10-6+,11-8+
InChIKeyAMBZHNVCLPHAKA-NSJFVGFPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PE859 (CAS 1402727-29-0): Procurement-Grade Tau and Aβ Dual Aggregation Inhibitor for Alzheimer's Research


PE859 (CAS 1402727-29-0), chemically designated as 6-((E)-2-(3-((E)-2-methoxy-4-(pyridin-2-ylmethoxy)styryl)-1H-pyrazol-5-yl)vinyl)-1H-indole [1], is a synthetic small-molecule curcumin derivative developed as a dual inhibitor of tau and amyloid-β (Aβ) aggregation [2]. The compound exhibits potent in vitro inhibitory activity against both pathological protein aggregation cascades central to Alzheimer's disease and related tauopathies, with oral bioavailability and blood-brain barrier penetration documented in preclinical models [3]. PE859 is also referenced in literature under the alternative designation GT863 [4].

PE859 (CAS 1402727-29-0): Why Curcumin or Other In-Class Analogs Cannot Substitute


In Alzheimer's disease research, procurement of tau or Aβ aggregation inhibitors requires careful differentiation because compounds within the same structural class exhibit substantial variability in pharmacokinetic properties and in vivo efficacy. The parent natural product curcumin, despite its anti-aggregation activity in vitro, suffers from extremely poor oral bioavailability and rapid systemic elimination, severely limiting its translational utility [1]. PE859 was specifically engineered through systematic structure-activity relationship optimization of the curcumin scaffold to overcome these liabilities [2]. Furthermore, among curcumin-derived dual aggregation inhibitors, subtle modifications to the pyrazole linker and indole/aryl substituents produce marked differences in target binding affinity and in vivo pharmacodynamic outcomes [3]. Substitution with unoptimized curcumin derivatives or alternative tau aggregation inhibitors lacking validated in vivo efficacy data risks experimental failure due to inadequate brain exposure or insufficient target engagement.

PE859 (CAS 1402727-29-0): Quantified Differentiation Evidence vs. Curcumin and In-Class Comparators


PE859 Dual Tau/Aβ Aggregation IC50 Values and Potency Differentiation from Parent Curcumin

PE859 demonstrates concentration-dependent inhibition of both tau and Aβ aggregation in vitro. The compound was developed through systematic optimization of the curcumin scaffold and exhibits markedly improved dual-target potency compared to the parent natural product. PE859 inhibits heparin-induced aggregation of tau with IC50 values of 0.66 μM (3RMBD tau fragment) and 0.81 μM (full-length tau) [1][2]. For Aβ aggregation, PE859 exhibits an IC50 of 1.2 μM [1]. Notably, the synthetic optimization effort identified PE859 (compound 4) as the most potent dual aggregation inhibitor among the series of curcumin derivatives evaluated [3].

tau aggregation amyloid-beta aggregation Alzheimer's disease in vitro pharmacology

PE859 In Vivo Pharmacokinetic Superiority: Brain Penetration and Bioavailability vs. Curcumin

A defining differentiator of PE859 is its validated in vivo pharmacokinetic profile, which directly addresses the well-documented bioavailability failure of curcumin. Following oral administration in mice, PE859 achieves a maximum plasma concentration (Cmax) of 2.005 μg/mL at 3 hours and a maximum brain concentration of 1.428 μg/g at 6 hours [1], confirming blood-brain barrier penetration. The development study explicitly states that PE859 "has a better pharmacokinetic profile and pharmacological efficacy in vivo than curcumin, making it suitable as a drug for AD" [2]. This represents a functional transformation from a compound with negligible in vivo utility (curcumin) to a brain-penetrant experimental tool.

blood-brain barrier pharmacokinetics brain penetration oral bioavailability

PE859 In Vivo Efficacy: Reduction of Sarkosyl-Insoluble Aggregated Tau and Motor Dysfunction Prevention

PE859 demonstrates statistically significant in vivo pharmacodynamic effects in the JNPL3 P301L-mutated human tau transgenic mouse model of tauopathy. Oral administration of PE859 resulted in significant reduction of sarkosyl-insoluble aggregated tau in central nervous system tissues and prevented onset and progression of motor dysfunction [1]. This contrasts with curcumin, which despite in vitro anti-aggregation activity, fails to produce consistent in vivo tau pathology reduction due to negligible bioavailability [2]. The translation of in vitro aggregation inhibition to in vivo target engagement and functional benefit distinguishes PE859 from compounds lacking validated in vivo efficacy.

tauopathy in vivo efficacy neurodegeneration transgenic mouse model

PE859 Molecular Docking Evidence: Enhanced Tau Protein Binding Affinity Among Curcumin Derivatives

Molecular docking and ab initio molecular orbital simulation studies provide structural rationale for PE859's differentiation from other curcumin derivatives. Among a series of curcumin derivatives computationally evaluated, PE859 exhibited the strongest binding affinity to tau protein [1]. The pyrazole moiety of PE859 was identified as a critical structural feature enabling interaction with multiple tau protein residues, while the indole ring was noted as a site for further modification to potentially enhance interactions [1]. This computational evidence corroborates the empirical observation that PE859 represents the optimized lead compound from the synthetic series [2].

molecular docking tau binding computational chemistry structure-activity relationship

PE859 (CAS 1402727-29-0): Validated Research Application Scenarios Based on Quantified Differentiation


In Vivo Tauopathy Model Studies Requiring Brain-Penetrant Tau Aggregation Inhibition

PE859 is specifically indicated for in vivo studies in tauopathy transgenic mouse models (e.g., JNPL3 P301L tau transgenic mice) where brain penetration is essential. The compound achieves brain concentrations of 1.428 μg/g following oral administration, enabling direct interrogation of tau aggregation inhibition effects on motor dysfunction onset and progression [1][2]. Researchers should select PE859 over curcumin or unoptimized derivatives when experimental design requires confident attribution of outcomes to target engagement rather than pharmacokinetic failure.

Dual-Pathway Alzheimer's Disease Research Investigating Tau-Aβ Cross-Talk

PE859 enables simultaneous pharmacological inhibition of both tau and Aβ aggregation cascades with IC50 values of 0.66 μM and 1.2 μM, respectively [1]. This dual activity profile is particularly suited for studies examining the mechanistic interplay between tau and Aβ pathologies, as demonstrated in senescence-accelerated mouse prone 8 (SAMP8) models where PE859 ameliorated cognitive dysfunction and reduced both aggregated Aβ and tau in brain tissue [2]. Procurement of a single compound with validated dual activity reduces experimental variables compared to combination approaches using separate tau- and Aβ-specific inhibitors.

Curcumin Derivative Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization Studies

PE859 serves as the optimized lead reference compound within the curcumin-derived dual aggregation inhibitor chemical series [1]. Its well-characterized structure-activity profile—including the pyrazole linker, indole substituent, and pyridylmethoxy moiety—provides a benchmark scaffold for medicinal chemistry efforts aimed at further improving potency, selectivity, or pharmacokinetic properties. The compound's documented molecular interactions with tau protein, particularly the pyrazole group's multi-residue binding capability [2], offer specific design hypotheses for rational derivative synthesis.

Prion Disease Therapeutic Proof-of-Concept Studies (Alternative Designation GT863)

PE859 (also designated GT863) has demonstrated therapeutic efficacy in prion disease models, prolonging the incubation period in RML prion-infected Tga20 mice by 217% (mean) and in 263K prion-infected Tg7 mice by 39% (mean) when administered via ad libitum feed [1]. This application scenario expands PE859's utility beyond Alzheimer's disease research to include prion propagation inhibition studies, providing a secondary validation pathway for compound activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PE859

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.